molecular formula C10H19NO4S B558481 Boc-D-methionine CAS No. 5241-66-7

Boc-D-methionine

Cat. No. B558481
CAS RN: 5241-66-7
M. Wt: 249.33 g/mol
InChI Key: IMUSLIHRIYOHEV-SSDOTTSWSA-N
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Description

Boc-D-methionine, also known as Boc-D-Met-OH or N-α-t.-Boc-D-methionine, is a Boc-protected form of D-Methionine . It is used as a building block for solid-phase peptide synthesis . The molecular formula of Boc-D-methionine is C₁₀H₁₉NO₄S and its molar mass is 249.33 g/mol .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, including Boc-D-methionine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Scientific Research Applications

1. Biomedical Applications

  • Application Summary: Methionine, an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives. It holds immense potential for biomedical applications .
  • Methods of Application: The unique structural characteristics of Methionine allow for two chemical modification methods. These modifications, along with the disordered metabolic state of tumor cells, are used in applications for cancer treatment and diagnosis .
  • Results or Outcomes: The review suggests that Methionine-restriction therapy might be a promising approach to treat COVID-19 .

2. Gut Protective Effect

  • Application Summary: D-Methionine has been investigated for its potential gut protective effects in an Inflammatory Bowel Disease (IBD) mouse model .
  • Methods of Application: The study built an IBD mouse model, which was induced with low molecular weight DSS and kappa-carrageenan. D-Methionine supplementation was then administered .
  • Results or Outcomes: The supplementation resulted in the attenuation of the disease condition as well as the suppression of several inflammation-related gene expressions in the IBD mouse model .

3. Metabolism Regulation

  • Application Summary: Methionine, an essential amino acid, is a precursor of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine. It plays a crucial role in regulating metabolic processes, the innate immune system, and digestive functioning in mammals .
  • Methods of Application: The role of methionine in metabolism regulation is studied through biochemical analysis and metabolic profiling .
  • Results or Outcomes: Recent research has demonstrated that methionine can regulate metabolic processes, the innate immune system, and digestive functioning in mammals .

4. Protein Synthesis

  • Application Summary: Methionine is an amino acid long thought to be essential, but only in the case of protein synthesis initiation. In more recent years, methionine has been found to play an important role in antioxidant defense, stability, and modulation of cell and protein activity .
  • Methods of Application: The role of methionine in protein synthesis is studied through biochemical analysis and protein modeling .
  • Results or Outcomes: Recent findings have shown a similar hydrophobicity to methionine which suggests cysteine may be able to replace methionine in all functions outside of protein synthesis initiation with little effect on cell and protein function .

5. Methionine Production

  • Application Summary: This paper presents an updated critical review about several attempts to contribute methionine to the world market with an emphasis on fermentation processes, especially from natural biological sources .
  • Methods of Application: The production of methionine is studied through fermentation processes .
  • Results or Outcomes: Methionine has applications in feed, food, pharmacy, and medicine .

Safety And Hazards

Boc-D-methionine should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical . In case of contact, rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSLIHRIYOHEV-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285150
Record name N-(tert-Butyloxycarbonyl)-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-methionine

CAS RN

5241-66-7
Record name N-(tert-Butyloxycarbonyl)-D-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5241-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butoxycarbonyl-D-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(tert-Butyloxycarbonyl)-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butoxycarbonyl-D-methionine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
HL Holland, PR Andreana, FM Brown - Tetrahedron: Asymmetry, 1999 - Elsevier
… Deprotection of N-t-Boc-d-methionine sulfoxide obtained by biotransformation of N-t-Boc-d-methionine using B. bassiana was performed in an exactly analogous experiment. …
Number of citations: 38 www.sciencedirect.com
Y Imae, K Takada, S Okada, Y Ise… - Journal of Natural …, 2013 - ACS Publications
A new lipopeptide, ciliatamide D (1), was isolated from a marine sponge Stelletta sp., collected at Oshimashinsone, together with the known compound ciliatamide A (2). Ciliatamide D (1…
Number of citations: 13 pubs.acs.org
HL Holland, FM Brown, A Kerridge, P Pienkos… - Journal of Molecular …, 2003 - Elsevier
A version of Rhodococcus erythropolis IGTS8 BKO-53, designed as a model system for the biodesulfurization of crude oil with a high conversion activity of dibenzothiophenes to the …
Number of citations: 29 www.sciencedirect.com
K Satyanarayana, K Kumar, C Venkanna - 2007 - nopr.niscpr.res.in
… To a solution of Boc-D-Methionine (5 g, 20 mmole) in dry DMF (20 mL), cesium carbonate (3.25 g, 0.01 mole) in methanol was added till a clear solution was obtained. Solvent was …
Number of citations: 2 nopr.niscpr.res.in
LW Hsin, HP Wang, PH Kao, O Lee, WR Chen… - Bioorganic & medicinal …, 2008 - Elsevier
… Compound 3 was synthesized using N-α-t-Boc-d-methionine and 25 according to the synthetic method A as a blue solid in a yield of 63%. Mp 233–236 C; FABHRMS Calcd for C 38 H …
Number of citations: 53 www.sciencedirect.com
MW Draper, MA Rizack, RB Merrifield… - Biochemistry, 1975 - ACS Publications
… nine, Boc-/3-alanine, Boc-D-methionine, Boc-D-glutamic acid 7-benzyl ester, Boc-D-alanine, Boc-L-proline, Boc-A^(2,6-dichlorocarbobenzoxy)-L-lysine, and Boc-O-benzyl-Lserine were …
Number of citations: 18 pubs.acs.org
K Takada, R Irie, R Suo… - Journal of natural products, 2017 - ACS Publications
Direct comparison of authentic ciliatamide A with four synthetic isomers (1–4) by means of NMR and chiral-phase HPLC revealed that ciliatamide A possesses the 12R (d-N-MePhe …
Number of citations: 7 pubs.acs.org
AK Stewart, R Ravindra, RM Van Wagoner… - Journal of natural …, 2018 - ACS Publications
… N-Methyl-d-methionine sulfone was synthesized from N-Boc-d-methionine in the same manner. To a solution of microginin 690 (2, 0.5 mg) in MeOH (0.5 mL) was added oxone (5 mg in …
Number of citations: 22 pubs.acs.org
JD Porter, SV Lindeman, C Dockendorff - Tetrahedron letters, 2020 - Elsevier
… The synthesis began with the amide coupling of N-Boc d-methionine (8) to isoleucine methyl ester (9), which generated dipeptide 10. Formation of the lactam ring was facilitated by …
Number of citations: 1 www.sciencedirect.com
RJ Cherney, R Mo, DT Meyer, ME Voss… - Bioorganic & Medicinal …, 2010 - Elsevier
… The final disubstituted analog 9 was made by repeating the sequence with N-Boc-D-methionine (substituted into step c, Scheme 1) to give 9 (see Table 1) as a mixture of diastereomers. …
Number of citations: 23 www.sciencedirect.com

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